1,4-Dichloro 6-carboxytetramethylrhodamine

Fluorescence Spectroscopy Multiplex Assay Design Oligonucleotide Labeling

Standard 6-TAMRA products are often supplied as 5/6 mixed isomers, introducing batch-to-batch variability in bioconjugation efficiency and fluorescent output. 1,4-DCTMR addresses this directly as a single, defined 6-carboxy isomer. • Single 6-carboxy isomer (≥98% HPLC) ensures consistent labeling stoichiometry for peptides, proteins, and oligonucleotides. • Blue-shifted Ex/Em maxima (541/568 nm) create a distinct spectral channel for multiplexed qPCR, DNA sequencing, and immunoassays. • Dichloro substitution enhances photostability, supporting long-term live-cell tracking, FRAP, and super-resolution microscopy.

Molecular Formula C25H20Cl2N2O5
Molecular Weight 499.3 g/mol
CAS No. 407581-83-3
Cat. No. B613777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dichloro 6-carboxytetramethylrhodamine
CAS407581-83-3
Molecular FormulaC25H20Cl2N2O5
Molecular Weight499.3 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C(=CC(=C4C(=O)O)Cl)C(=O)[O-])Cl
InChIInChI=1S/C25H20Cl2N2O5/c1-28(2)12-5-7-14-18(9-12)34-19-10-13(29(3)4)6-8-15(19)20(14)22-21(25(32)33)17(26)11-16(23(22)27)24(30)31/h5-11H,1-4H3,(H-,30,31,32,33)
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Halogenated TAMRA Derivative for Multiplexed Assays


1,4-Dichloro 6-carboxytetramethylrhodamine (1,4-DCTMR, CAS 407581-83-3) is a fluorescent labeling reagent of the rhodamine class . It is a dichlorinated derivative of 6-carboxytetramethylrhodamine (6-TAMRA), characterized by chlorine substitution at the 1- and 4- positions of the pendant phenyl ring and a free carboxyl group at the 6-position for bioconjugation [1]. The compound exhibits excitation/emission maxima at 541 nm and 568 nm, respectively .

Multiplexing

Blue-shifted emission creates a distinct optical channel vs. standard 6-TAMRA, supporting spectral discrimination in multiplexed assays.

Photostability

Dichloro substitution is associated with reported enhanced photostability, supporting long-term imaging workflows.

Conjugation

Single 6-carboxy isomer ensures uniform bioconjugation orientation, critical for reproducible FRET and single-molecule studies.

Why This Derivative Cannot Be Substituted by Generic 6-TAMRA


Despite sharing the tetramethylrhodamine (TAMRA) core, 1,4-DCTMR is not functionally interchangeable with its non-halogenated analog 6-TAMRA or isomer mixtures. The introduction of chlorine atoms at the 1- and 4-positions on the phenyl ring induces a quantifiable hypsochromic (blue) shift in both excitation and emission maxima, creating a distinct spectral channel . Furthermore, the dichloro substitution enhances the electron affinity of the xanthene core, which is associated with improved resistance to photobleaching relative to unsubstituted TAMRA derivatives . Finally, the compound is offered as a single, defined 6-carboxy isomer, whereas many commercial TAMRA products are supplied as 5/6 mixed isomers, which can introduce heterogeneity and batch-to-batch variability in bioconjugation efficiency and fluorescent output [1].

1,4-DCTMR (Target)
Spectral signature
Emission at 568 nm with a hypsochromic shift from TAMRA, creating a unique detection channel.
Photostability
Reported improvement from dichloro substitution; class-level evidence supports reduced photobleaching.
Isomeric form
Single, defined 6-carboxy isomer; uniform reactive group orientation.
Generic 6-TAMRA (Mixed Isomers)
Spectral signature
Emission ~572–575 nm; spectral overlap limits multiplexing with TAMRA derivatives.
Photostability
Standard TAMRA photostability; may require anti-fade reagents for prolonged imaging.
Isomeric form
Typically 5/6 mixed isomers; introduces batch-dependent conjugation variability.

Quantitative Evidence: Spectral, Stability, and Purity Metrics


Hypsochromic Spectral Shift vs. Non-Halogenated 6-TAMRA

1,4-DCTMR shows a distinct spectral signature that is slightly blue-shifted compared to standard 6-TAMRA . While 6-TAMRA displays excitation/emission maxima of 543/572 nm (or 540/565 nm depending on the solvent system), 1,4-DCTMR's maxima are 541/568 nm . This 2–4 nm hypsochromic shift in emission provides a unique optical channel, enabling its use in multiplexed assays where spectral separation from other TAMRA derivatives is required .

Spectral Shift
Cross-study comparable
2–4 nm hypsochromic shift in emission
Supports spectral discrimination from TAMRA in multiplexed detection.
Data from vendor specifications; conditions vary between studies.
Fluorescence Spectroscopy Multiplex Assay Design Oligonucleotide Labeling

Enhanced Photostability from Dichloro Substitution

While direct photobleaching half-life data for 1,4-DCTMR are not available in the primary literature, class-level evidence from structurally related 4,7-dichlororhodamine dyes demonstrates that the introduction of chlorine atoms on the rhodamine scaffold significantly enhances photostability [1]. The patent literature for 4,7-dichlororhodamine dyes explicitly states that their emission band widths are 20-30% narrower and their maxima are shifted 10-30 nm higher than non-chlorinated analogs [1]. Commercial technical notes further assert that 6-carboxy-4,7-dichlororhodamine 110 (6-dR110) produces bioconjugates with greater photostability than fluorescein-based labels [2]. For 1,4-DCTMR, vendor documentation claims that the 1,4-dichloro substitution improves its spectral properties and resistance to photobleaching, making it suitable for long-term imaging studies [3].

Photostability
Class-level inference
Claimed improved photostability vs. unsubstituted TAMRA
May support long-term imaging; quantitative data for 1,4-DCTMR not reported.
Inferred from 4,7-dichlororhodamine analogs; vendor documentation.
Photostability Fluorescence Microscopy Long-Term Imaging

High Purity Specifications for Reproducible Conjugation

1,4-DCTMR is commercially available with purity specifications ranging from ≥98% (InvivoChem) to 99.99% (TargetMol) . This high and tightly controlled purity ensures minimal interference from non-fluorescent or weakly fluorescent impurities that can otherwise compromise signal-to-noise ratios in sensitive applications. In contrast, many generic TAMRA products are offered as mixed isomers (5/6-TAMRA) with purity not specified or lower batch-to-batch consistency, which can introduce variability in labeling stoichiometry and fluorescent output [1].

Chemical Purity
Supporting evidence
≥98% to 99.99% (vendor specs)
Enables precise dye-to-biomolecule ratio control for quantitative assays.
Purity not independently verified; batch-to-batch review recommended.
Bioconjugation Quality Control Assay Reproducibility

Single 6-Carboxy Isomer Eliminates Conformational Heterogeneity

1,4-DCTMR is supplied as a single, defined 6-carboxy isomer . This contrasts with many commercially available TAMRA reagents, which are sold as a mixture of 5- and 6-carboxy isomers (5/6-TAMRA) [1]. The isomeric purity of 1,4-DCTMR ensures that all molecules in a batch possess an identical spatial orientation of the reactive carboxyl group relative to the fluorophore. This uniformity eliminates a source of conformational heterogeneity in bioconjugates, which can affect the efficiency of fluorescence resonance energy transfer (FRET) and the accessibility of the dye to quenchers or binding partners.

Isomeric Purity
Supporting evidence
Single 6-carboxy isomer vs. 5/6 mixed isomers
Eliminates conformational heterogeneity, critical for FRET distance measurements.
As characterized by vendor; isomeric identity should be confirmed for critical work.
Isomeric Purity Bioconjugation Consistency FRET Efficiency

Optimized Application Scenarios Based on Differentiated Properties


Multiplexed Assays with Spectral Discrimination from TAMRA

1,4-DCTMR's blue-shifted emission (568 nm) relative to standard 6-TAMRA (572–575 nm) allows it to be used as a distinct reporter in multiplexed assays alongside other TAMRA derivatives or dyes with overlapping spectra . This is particularly valuable in applications such as multicolor DNA sequencing, quantitative PCR with multiple probes, and multiplexed immunoassays, where clear separation of fluorescence channels is essential for accurate data interpretation .

Long-Term Live-Cell Imaging and Time-Lapse Microscopy

The dichloro substitution on the TAMRA core is associated with enhanced photostability, making 1,4-DCTMR a suitable choice for experiments involving prolonged or repeated illumination . Applications include long-term tracking of labeled proteins in live cells, fluorescence recovery after photobleaching (FRAP) studies, and super-resolution microscopy techniques that require robust fluorophores resistant to photodegradation .

Precision Bioconjugation for FRET and smFRET Experiments

The high purity (≥98%) and single 6-carboxy isomeric form of 1,4-DCTMR ensure consistent and reproducible labeling of peptides, proteins, and oligonucleotides . This uniformity is critical for FRET-based assays, including single-molecule FRET (smFRET), where variations in dye orientation and stoichiometry can introduce significant error in distance measurements and conformational analysis [1].

Application
Selection Property
Validation Focus
Multiplexed fluorescence assays
Blue-shifted emission channel
Channel separation validation
Live-cell time-lapse imaging
Reported photostability enhancement
Photobleaching performance review
FRET/smFRET studies
Single 6-carboxy isomer
Labeling stoichiometry & orientation control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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